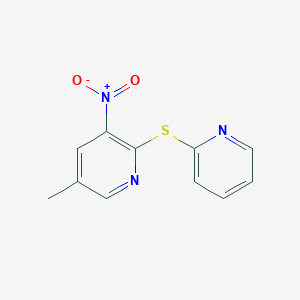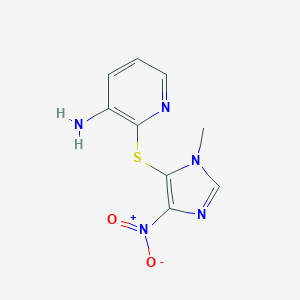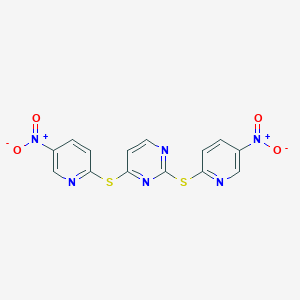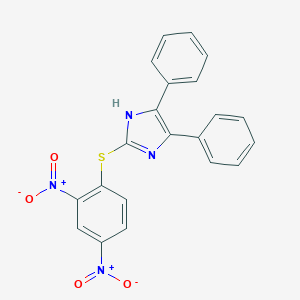![molecular formula C19H23N3O3S2 B215190 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B215190.png)
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine, commonly known as CCMS, is a potent and selective inhibitor of the protein kinase CK2. This compound has been widely studied due to its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
CCMS is a potent and selective inhibitor of CK2, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. CCMS binds to the ATP-binding site of CK2, preventing the phosphorylation of downstream substrates and inhibiting the activity of CK2.
Biochemical and Physiological Effects:
CCMS has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, CCMS has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In neurodegenerative disorders, CCMS has been shown to protect neurons from oxidative stress and inflammation, and improve cognitive function in animal models. In inflammation research, CCMS has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and improve tissue damage in animal models.
Advantages and Limitations for Lab Experiments
CCMS has several advantages for lab experiments, including its potent and selective inhibition of CK2, its ability to inhibit the growth and proliferation of cancer cells, and its ability to protect neurons from oxidative stress and inflammation. However, CCMS also has some limitations, including its potential toxicity, its limited solubility in water, and its potential off-target effects.
Future Directions
There are several future directions for CCMS research, including its potential use as a therapeutic agent for cancer, neurodegenerative disorders, and inflammation. In cancer research, future studies could focus on the development of CCMS analogs with improved solubility and reduced toxicity. In neurodegenerative disorders, future studies could focus on the development of CCMS analogs with improved blood-brain barrier penetration and neuroprotective effects. In inflammation research, future studies could focus on the development of CCMS analogs with improved anti-inflammatory effects and reduced off-target effects. Overall, CCMS has great potential as a therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
CCMS can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chloro-3-nitropyridine with sodium sulfide to form 4-(methylthio)-3-nitropyridine. This intermediate is then reacted with cyclohexyl isocyanate to form 3-(cyclohexylcarbamoyl)-4-(methylthio)pyridine. The final step involves the reaction of this intermediate with sulfonyl chloride to yield CCMS.
Scientific Research Applications
CCMS has been extensively studied in various scientific research fields due to its potential therapeutic applications. In cancer research, CCMS has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, a protein kinase that is overexpressed in many types of cancer. CCMS has also been studied in neurodegenerative disorders, where it has been shown to protect neurons from oxidative stress and inflammation. In addition, CCMS has been studied in inflammation research, where it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
Product Name |
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine |
|---|---|
Molecular Formula |
C19H23N3O3S2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[4-(4-methylphenyl)sulfanylpyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C19H23N3O3S2/c1-14-7-9-16(10-8-14)26-17-11-12-20-13-18(17)27(24,25)22-19(23)21-15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H2,21,22,23) |
InChI Key |
ISPIWYCWXYUTTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215108.png)
![6-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215111.png)
![2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine](/img/structure/B215115.png)
![6-[(2-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B215116.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215118.png)

![6-methyl-1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215120.png)
![5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215123.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine](/img/structure/B215125.png)

![2-{[3-(2-Pyridinylamino)-2-pyridinyl]sulfanyl}butanoic acid](/img/structure/B215127.png)

![1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215131.png)
